molecular formula C13H17N3O2 B12792058 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione CAS No. 26365-85-5

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione

Cat. No.: B12792058
CAS No.: 26365-85-5
M. Wt: 247.29 g/mol
InChI Key: UBBPYSBRGBQMLR-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione typically involves the reaction of indazole derivatives with piperidine-2,6-dione. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is unique due to its dual ring structure, which combines the properties of both indazole and piperidine rings. This structural feature enhances its potential biological activities and makes it a versatile compound for various applications in scientific research and drug development.

Properties

CAS No.

26365-85-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione

InChI

InChI=1S/C13H17N3O2/c17-12-6-8(7-13(18)14-12)5-11-9-3-1-2-4-10(9)15-16-11/h8H,1-7H2,(H,15,16)(H,14,17,18)

InChI Key

UBBPYSBRGBQMLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CC3CC(=O)NC(=O)C3

Origin of Product

United States

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